molecular formula C19H20N4O2S B5498196 5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

Cat. No.: B5498196
M. Wt: 368.5 g/mol
InChI Key: HGBRLFKLJATPBS-UHFFFAOYSA-N
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Description

The compound “5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups, including a benzothiadiazole, a piperazine ring, and a methoxybenzoyl group .


Molecular Structure Analysis

The benzothiadiazole part of the molecule is a bicyclic structure composed of a benzene ring fused to a thiadiazole . The piperazine ring is a six-membered ring with two nitrogen atoms . The methoxybenzoyl group consists of a benzene ring attached to a carbonyl (C=O) group and a methoxy (O-CH3) group .


Chemical Reactions Analysis

Benzothiadiazoles undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Piperazines can react with acids to form salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Benzothiadiazoles are colorless solids and soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiadiazoles have been found to synergize insecticides .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Benzothiadiazoles have found use in dyestuffs, white light-emitting polymers, solar cells, and luminescence studies . Piperazines are used in a variety of pharmaceuticals .

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-25-16-5-3-15(4-6-16)19(24)23-10-8-22(9-11-23)13-14-2-7-17-18(12-14)21-26-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBRLFKLJATPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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